Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic thiophene-based heterocyclic compound characterized by a tetrahydrothieno[2,3-c]pyridine scaffold substituted with four methyl groups at the 5,5,7,7-positions. The molecule features a 2-iodobenzamido group at the 2-position and a methyl ester at the 3-position. Its structural complexity and electron-rich aromatic system make it a candidate for biological activity studies, particularly in antiparasitic and anticancer research. The iodine substituent introduces steric bulk and polarizability, which may influence binding interactions and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 2-[(2-iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23IN2O3S/c1-19(2)10-12-14(18(25)26-5)17(27-15(12)20(3,4)23-19)22-16(24)11-8-6-7-9-13(11)21/h6-9,23H,10H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZRMFFNTPTYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidinone Protection and Sulfonylation
In a procedure adapted from Rushit Kalaria et al., 4-piperidinone hydrochloride is reacted with 4-methylbenzenesulfonyl chloride in tetrahydrofuran (THF) with triethylamine as a base. This yields 1-[(4-methylphenyl)sulfonyl]-4-piperidinone (Intermediate-3) in 85% yield. The sulfonyl group acts as a protecting group for subsequent reactions.
Thiophene Ring Formation
Cyclization with ethyl chloroacetate and sulfur under basic conditions generates the tetrahydrothieno[2,3-c]pyridine skeleton. For example, ethyl 6-[(4-methylphenyl)sulfonyl]-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is formed via nucleophilic substitution and intramolecular cyclization.
Installation of the 2-Iodobenzamido Moiety
Synthesis of 2-Iodobenzoyl Chloride
2-Iodobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The resulting 2-iodobenzoyl chloride is highly reactive and used directly in amidation reactions.
Amide Coupling
The free amine on the tetrahydrothienopyridine core reacts with 2-iodobenzoyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This affords the 2-(2-iodobenzamido) derivative in 70–75% yield.
Esterification of the Carboxylic Acid Group
Methyl Ester Formation
The carboxylic acid at position 3 is esterified using methanol and catalytic sulfuric acid. The reaction proceeds at room temperature for 7 hours, yielding the methyl ester with >95% conversion.
Alternative Synthetic Routes
Ullmann Coupling for Direct Iodine Incorporation
Methyl 2-iodobenzoate, synthesized via esterification of 2-iodobenzoic acid, can undergo Ullmann coupling with a brominated tetrahydrothienopyridine precursor. Copper(I) iodide and N,N′-dimethylethylenediamine in 1,4-dioxane at 120°C facilitate this coupling, achieving 66% yield.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : The use of bulky sulfonyl groups (e.g., 4-methylbenzenesulfonyl) directs cyclization to the desired thieno[2,3-c]pyridine isomer.
- Iodine Stability : Late-stage iodination minimizes side reactions; however, Ullmann coupling permits early introduction with copper catalysts.
- Steric Hindrance : Tetramethyl groups necessitate slow alkylation at low temperatures to prevent polyalkylation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the iodinated benzamido group, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodinated benzamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and cyanides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The iodinated benzamido group could facilitate binding to specific molecular targets, while the thieno[2,3-c]pyridine core might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydrothieno[2,3-c]pyridine derivatives, which are frequently modified at the 2- and 3-positions to optimize bioactivity. Below is a comparative analysis with structurally related analogs:
Structural Modifications and Physicochemical Properties
Key Observations:
- This may alter target binding compared to analogs with trifluoromethyl or fluoro groups .
- Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions. The iodo analog’s melting point is unreported but likely higher than 5E due to iodine’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
